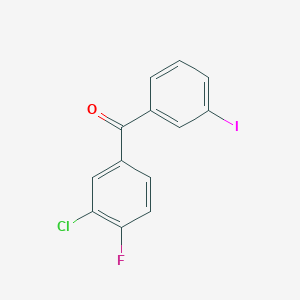
3-Chloro-4-fluoro-3'-iodobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-fluoro-3’-iodobenzophenone is an organic compound with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the benzophenone structure, making it a polyhalogenated aromatic ketone. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-Chloro-4-fluoro-3’-iodobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the halogenation of benzophenone derivatives. For instance, starting with 3-chloro-4-fluorobenzophenone, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar halogenation reactions but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
3-Chloro-4-fluoro-3’-iodobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group in the benzophenone structure can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a boronic acid derivative to form biaryl compounds.
Common reagents used in these reactions include iodine, oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-fluoro-3’-iodobenzophenone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-3’-iodobenzophenone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets . The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effect .
Comparison with Similar Compounds
3-Chloro-4-fluoro-3’-iodobenzophenone can be compared with other polyhalogenated benzophenones, such as:
3-Chloro-4-fluoro-4’-iodobenzophenone: Similar structure but with the iodo group at the 4’ position instead of 3’.
4-Chloro-3-fluoro-3’-iodobenzophenone: The positions of the chloro and fluoro groups are interchanged.
3-Chloro-4-fluoroiodobenzene: Lacks the ketone group, making it less reactive in certain types of reactions.
The uniqueness of 3-Chloro-4-fluoro-3’-iodobenzophenone lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFIO/c14-11-7-9(4-5-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTQUYIRBYAYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
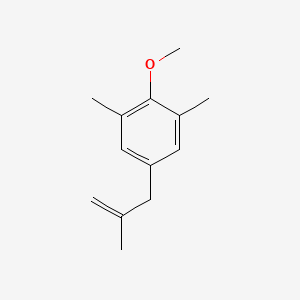
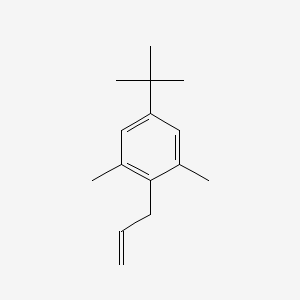
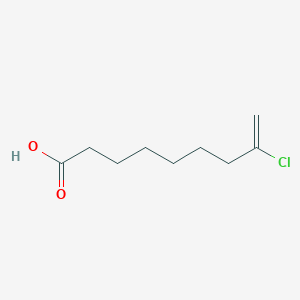
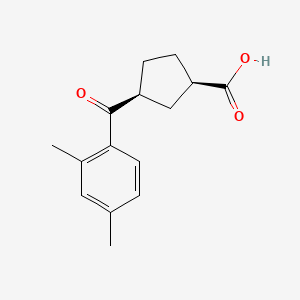
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)
![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)
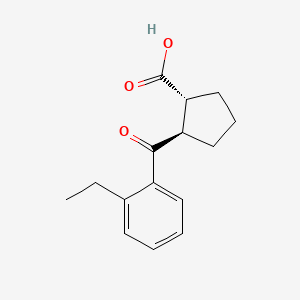
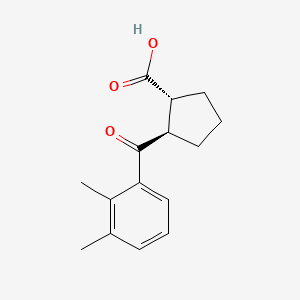

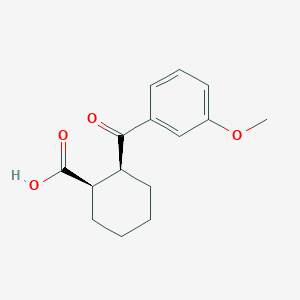
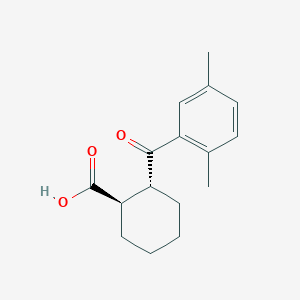

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)
![trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358961.png)
